molecular formula C6H2F4IN B12338714 2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B12338714
M. Wt: 290.98 g/mol
InChI Key: TVSUFQOJYFKUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is notable for its incorporation of both fluorine and iodine atoms, which impart unique chemical properties. The trifluoromethyl group further enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method includes the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the diazotization of substituted 2-aminopyridines followed by halogenation .

Industrial Production Methods

Industrial production of this compound often employs scalable halogenation techniques. The use of efficient fluorinating agents and controlled reaction conditions ensures high yields and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in chemical syntheses and industrial applications.

Scientific Research Applications

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These functional groups enhance the compound’s ability to participate in various chemical reactions, including binding to specific enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability. The trifluoromethyl group further enhances its chemical properties, making it a versatile intermediate in various applications.

Properties

Molecular Formula

C6H2F4IN

Molecular Weight

290.98 g/mol

IUPAC Name

2-fluoro-5-iodo-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2F4IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H

InChI Key

TVSUFQOJYFKUCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.